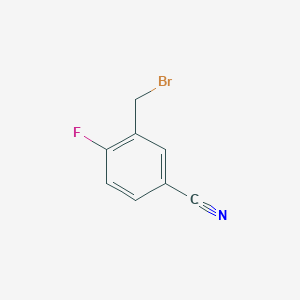

3-(Bromomethyl)-4-fluorobenzonitrile

概要

説明

3-(Bromomethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group at the third position, a fluorine atom at the fourth position, and a nitrile group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile typically involves the bromination of 4-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-fluorobenzonitrile in a suitable solvent like carbon tetrachloride.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Reflux the mixture until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN2) with amines, alcohols, and thiols.

Mechanistic Insight :

- The bromine atom acts as a leaving group, enabling nucleophilic attack at the benzylic carbon.

- Steric hindrance from the adjacent fluorine atom slightly reduces reaction rates compared to non-fluorinated analogs .

Cross-Coupling Reactions

The bromomethyl group participates in palladium- and copper-catalyzed couplings.

Suzuki–Miyaura Coupling

| Substrate | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| 4-Tolylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 96h | 3-(4-Methylbenzyl)-4-fluorobenzonitrile | 42% |

Photoredox-Mediated C(sp²)–C(sp³) Coupling

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Tolylboronic acid | CuI, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, DMF, blue LEDs, 24h | 3-(4-Methylbenzyl)-4-fluorobenzonitrile | 38% |

Key Findings :

- Homocoupling of the benzyl radical is a competing pathway (observed in 22% yield) .

- Fluorine’s electron-withdrawing effect stabilizes intermediates, improving regioselectivity .

Elimination Reactions

Under basic conditions, elimination of HBr forms conjugated nitriles.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| KOtBu, DMSO, 90°C, 2h | 4-Fluoro-3-vinylbenzonitrile | 68% |

Mechanism :

- Base abstracts a β-hydrogen, leading to E2 elimination and formation of a carbon-carbon double bond .

Oxadiazole Formation

Used in synthesizing 1,2,4-oxadiazole derivatives for pharmaceutical applications:

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NH₂OH·HCl, EtOH/HCl | Reflux, 12h | 3-(4-Fluoro-3-(1,2,4-oxadiazol-3-yl)phenyl)propane | Anticancer intermediate |

Comparison with Analogous Compounds

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| 4-(Bromomethyl)-3-fluorobenzonitrile | Fluorine at 3-position, bromine at 4-methyl | Higher electrophilicity due to fluorine’s inductive effect |

| 3-Bromo-4-fluorobenzonitrile | Bromine directly on aromatic ring | Limited to aryl coupling (e.g., Buchwald–Hartwig) |

| 4-(Bromomethyl)benzonitrile | No fluorine substituent | Faster SN2 rates due to reduced steric hindrance |

科学的研究の応用

Pharmaceutical Applications

3-(Bromomethyl)-4-fluorobenzonitrile is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl and fluorobenzonitrile functionalities make it suitable for the development of therapeutics, particularly in the realms of oncology and neurology.

Key Therapeutic Areas

- Anticancer Agents : The compound has been employed in the synthesis of novel anticancer drugs, leveraging its ability to facilitate reactions that yield complex molecular architectures necessary for efficacy against cancer cells.

- Antimicrobial Agents : It has also been explored for developing antimicrobial agents, contributing to the fight against resistant bacterial strains.

Case Study: Synthesis of Anticancer Compounds

A recent study highlighted the use of this compound in synthesizing a series of fluorinated benzonitriles that exhibited potent anticancer activity. The synthetic pathway involved nucleophilic substitution reactions, showcasing the compound's utility in creating diverse pharmacophores .

Material Science Applications

In addition to its pharmaceutical uses, this compound is gaining traction in material science, particularly in developing advanced materials for electronic applications.

Key Material Applications

- Polymer Synthesis : It serves as a precursor for synthesizing cross-linked polymers that exhibit enhanced properties such as thermal stability and mechanical strength. For instance, a study demonstrated its role in creating polyamine-based adsorbents for carbon dioxide capture, where it was cross-linked with polyethyleneimine to enhance CO2 adsorption efficiency at ambient temperatures .

- Organic Electronics : The compound is also being investigated for applications in organic electronics, where its electronic properties can be tuned through chemical modifications.

Case Study: CO2 Adsorption Materials

Research focused on developing CO2 adsorbents revealed that incorporating this compound into polymer matrices significantly improved adsorption kinetics and capacity. The study detailed the preparation process and characterized the resulting materials, indicating their potential for environmental applications .

Market Dynamics and Future Outlook

The market for this compound is projected to grow significantly due to its increasing applications across various sectors. Key drivers include:

- Rising Demand in Pharmaceuticals : As pharmaceutical companies focus on developing new drugs, the demand for intermediates like this compound is expected to rise.

- Innovations in Material Science : The ongoing research into advanced materials will likely expand its applications further.

作用機序

The mechanism of action of 3-(Bromomethyl)-4-fluorobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.

類似化合物との比較

Similar Compounds

- 3-(Chloromethyl)-4-fluorobenzonitrile

- 3-(Iodomethyl)-4-fluorobenzonitrile

- 3-(Methyl)-4-fluorobenzonitrile

Comparison

3-(Bromomethyl)-4-fluorobenzonitrile is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This reactivity makes it a valuable intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds.

生物活性

3-(Bromomethyl)-4-fluorobenzonitrile, also known by its CAS number 856935-35-8, is a compound that has garnered attention for its potential biological activities. Its structure, which includes a bromomethyl group and a fluorinated benzene ring, positions it as a valuable candidate in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₆BrF

- Molecular Weight : 214.04 g/mol

- CAS Number : 856935-35-8

- Purity : Typically ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the fluorine atom can enhance the compound's lipophilicity and improve its binding affinity to target proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, similar to other fluorinated benzonitriles, which are known to affect signaling pathways involved in cancer progression .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro assays have indicated that it exhibits activity against various bacterial strains, potentially making it useful in developing new antibiotics .

Case Studies and Experimental Data

-

Glycogen Synthase Kinase-3 (GSK-3) Inhibition :

- A study investigated the structure-activity relationship (SAR) of related compounds, revealing that modifications in the bromomethyl and fluorine positions significantly influenced inhibitory potency against GSK-3 isoforms . While direct data on this compound was not provided, similar compounds showed promising results.

- Anticancer Potential :

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, GSK-3 inhibitor |

| 4-(Bromomethyl)-3-fluorobenzonitrile | Structure | Anticancer potential |

| 5-Fluoro-2-(bromomethyl)benzonitrile | Structure | Similar kinase inhibition |

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

特性

IUPAC Name |

3-(bromomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHMLRWRPHXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585394 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856935-35-8 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。